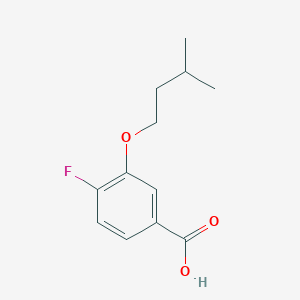

4-Fluoro-3-iso-pentoxybenzoic acid

CAS No.:

Cat. No.: VC13559726

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO3 |

|---|---|

| Molecular Weight | 226.24 g/mol |

| IUPAC Name | 4-fluoro-3-(3-methylbutoxy)benzoic acid |

| Standard InChI | InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | BFMAWXYGYODPPX-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F |

| Canonical SMILES | CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Fluoro-3-iso-pentoxybenzoic acid (IUPAC name: 4-fluoro-3-[(3-methylbutoxy)]benzoic acid) features a benzoic acid core substituted with a fluorine atom at position 4 and an iso-pentoxy group (–O–CH2CH2CH(CH3)2) at position 3. The iso-pentoxy chain introduces steric bulk, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H15FO3 |

| Molecular Weight | 234.24 g/mol |

| CAS Registry | Not yet assigned |

| Functional Groups | Carboxylic acid, ether, fluorine |

The absence of a registered CAS number suggests this compound remains understudied or proprietary .

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

-

4-Fluoro-3-hydroxybenzoic acid: A commercially available starting material (e.g., CAS 350-29-8) .

-

Iso-pentyl bromide: A common alkylating agent.

Alkylation of 4-Fluoro-3-hydroxybenzoic Acid

A Mitsunobu reaction or nucleophilic substitution can introduce the iso-pentoxy group. For example:

-

Mitsunobu Reaction:

-

Nucleophilic Substitution:

Oxidation of Aldehyde Precursors

If starting from 4-fluoro-3-iso-pentoxybenzaldehyde, oxidation to the carboxylic acid can be achieved via:

Physicochemical Properties

Experimental and Predicted Data

While direct measurements are unavailable, properties can be inferred from structural analogs:

Table 2: Estimated Physicochemical Properties

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated benzoic acids are pivotal in drug design due to their metabolic stability and bioavailability. Potential roles include:

-

Antibiotic Prodrugs: The carboxylic acid group enables conjugation with active moieties (e.g., β-lactams) .

-

Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .

Materials Science

-

Liquid Crystals: The iso-pentoxy group’s flexibility may aid mesophase formation.

-

Polymer Additives: Improves thermal stability in polyesters.

| Aspect | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Storage | Cool, dry place away from oxidizers |

| Disposal | Incineration or approved waste streams |

Future Directions

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume